Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
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Overview
Description
Benzyl-ethyl-®-pyrrolidin-3-yl-amine is a chiral amine compound that features a pyrrolidine ring substituted with benzyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-ethyl-®-pyrrolidin-3-yl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Substitution Reactions: The benzyl and ethyl groups are introduced via nucleophilic substitution reactions. For instance, benzyl chloride and ethyl bromide can be used as alkylating agents in the presence of a base like sodium hydride or potassium carbonate.
Chiral Resolution: The ®-enantiomer can be isolated using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of Benzyl-ethyl-®-pyrrolidin-3-yl-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-ethyl-®-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides (e.g., benzyl chloride, ethyl bromide), bases (e.g., sodium hydride, potassium carbonate).
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl-ethyl-®-pyrrolidin-3-yl-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the interaction of chiral amines with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzyl-ethyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyrrolidine ring and the chiral center play crucial roles in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine: The (S)-enantiomer of the compound, which may exhibit different biological activities and properties.
Benzyl-methyl-®-pyrrolidin-3-yl-amine: A similar compound with a methyl group instead of an ethyl group.
Phenyl-ethyl-®-pyrrolidin-3-yl-amine: A compound with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl-ethyl-®-pyrrolidin-3-yl-amine is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-N-benzyl-N-ethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDETCBJFSOJU-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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